molecular formula C15H11F4NO3 B5860650 2-hydroxy-N-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]benzamide

2-hydroxy-N-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]benzamide

Cat. No. B5860650
M. Wt: 329.25 g/mol
InChI Key: NEBNXENXNLLPCT-UHFFFAOYSA-N
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Description

2-hydroxy-N-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]benzamide, also known as TFEB, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, biology, and chemistry. TFEB is a small molecule that belongs to the class of benzamides and has a molecular weight of 375.33 g/mol. In

Mechanism of Action

2-hydroxy-N-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]benzamide exerts its biological effects by acting as a transcription factor that regulates the expression of genes involved in various cellular processes. 2-hydroxy-N-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]benzamide is known to regulate the biogenesis of lysosomes, which are organelles responsible for the degradation of cellular waste and maintenance of cellular homeostasis. 2-hydroxy-N-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]benzamide also plays a role in the regulation of autophagy, a process by which cells degrade and recycle their own components. 2-hydroxy-N-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]benzamide achieves these effects by translocating from the cytoplasm to the nucleus, where it binds to DNA and activates the expression of target genes.
Biochemical and Physiological Effects:
2-hydroxy-N-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]benzamide has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 2-hydroxy-N-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]benzamide can induce lysosomal biogenesis, increase autophagy, and inhibit the production of pro-inflammatory cytokines. In vivo studies have shown that 2-hydroxy-N-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]benzamide can reduce inflammation, inhibit tumor growth, and improve glucose tolerance in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-hydroxy-N-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]benzamide in lab experiments is its specificity for lysosomal biogenesis and autophagy, which makes it a useful tool for studying these cellular processes. 2-hydroxy-N-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]benzamide is also relatively easy to synthesize and has good stability in solution. However, one limitation of using 2-hydroxy-N-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]benzamide is its potential toxicity at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 2-hydroxy-N-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]benzamide. One area of focus is the development of 2-hydroxy-N-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]benzamide-based therapies for the treatment of inflammatory diseases and cancer. Another area of focus is the exploration of 2-hydroxy-N-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]benzamide as a tool for studying the role of lysosomal biogenesis and autophagy in aging and age-related diseases. Additionally, there is potential for the use of 2-hydroxy-N-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]benzamide as a ligand for the synthesis of metal complexes with novel catalytic properties. Overall, the study of 2-hydroxy-N-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]benzamide has the potential to lead to significant advances in medicine, biology, and chemistry.

Synthesis Methods

The synthesis of 2-hydroxy-N-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]benzamide can be achieved through several methods, including the use of microwave irradiation, solvent-free conditions, and metal-free catalysis. One of the most common methods used for the synthesis of 2-hydroxy-N-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]benzamide is the Pd-catalyzed Suzuki-Miyaura cross-coupling reaction. This method involves the reaction of 4-bromo-1,1,2,2-tetrafluoroethoxybenzene with 2-hydroxybenzamide in the presence of Pd(OAc)2 as a catalyst and K2CO3 as a base. The reaction takes place in a mixture of DMF and water at 80°C for 12 hours, resulting in the formation of 2-hydroxy-N-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]benzamide with a yield of 83%.

Scientific Research Applications

2-hydroxy-N-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]benzamide has been extensively studied for its potential applications in various scientific fields. In medicine, 2-hydroxy-N-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]benzamide has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the treatment of inflammatory diseases and cancer. In biology, 2-hydroxy-N-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]benzamide has been used as a tool to study the role of transcription factors in cellular processes, such as autophagy and lysosomal biogenesis. In chemistry, 2-hydroxy-N-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]benzamide has been used as a ligand for the synthesis of metal complexes with potential applications in catalysis and material science.

properties

IUPAC Name

2-hydroxy-N-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F4NO3/c16-14(17)15(18,19)23-10-7-5-9(6-8-10)20-13(22)11-3-1-2-4-12(11)21/h1-8,14,21H,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEBNXENXNLLPCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)OC(C(F)F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F4NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-hydroxy-N-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]benzamide

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